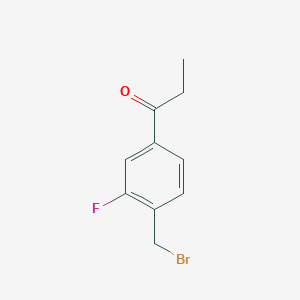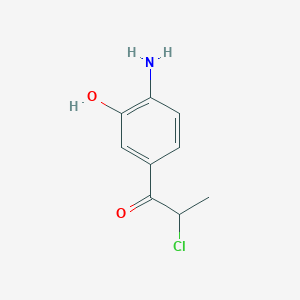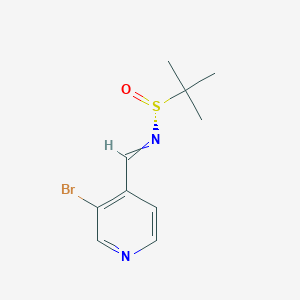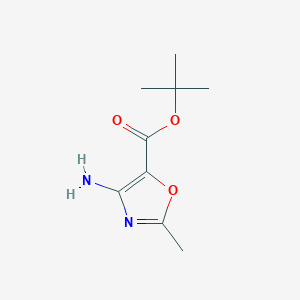
5-Boc-amino-2-methyl-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Boc-amino-2-methyl-oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 5-position and a methyl group at the 2-position of the oxazole ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and its role as a synthetic intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Boc-amino-2-methyl-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino ester with urea in ethanol to form the oxazole ring, followed by Boc-protection using Boc-anhydride and DMAP (4-dimethylaminopyridine) as a catalyst . The final product is obtained after saponification with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Boc-amino-2-methyl-oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of oxazolines or oxazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce oxazolines or oxazolidines .
Scientific Research Applications
5-Boc-amino-2-methyl-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged for various applications.
Mechanism of Action
The mechanism of action of 5-Boc-amino-2-methyl-oxazole involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property allows the compound to participate in various biochemical reactions, potentially inhibiting or modulating the activity of target enzymes and receptors.
Comparison with Similar Compounds
- O-oxazole (Oo)
- N-oxazole (No)
- Hydroxyisoxazole (Hi)
Comparison: 5-Boc-amino-2-methyl-oxazole is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity in synthetic applications. Compared to other oxazole derivatives, it offers distinct advantages in terms of its chemical properties and potential biological activities .
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-5-11-7(10)6(13-5)8(12)14-9(2,3)4/h10H2,1-4H3 |
InChI Key |
MYOTUWIJVGAMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


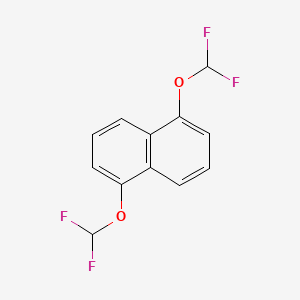
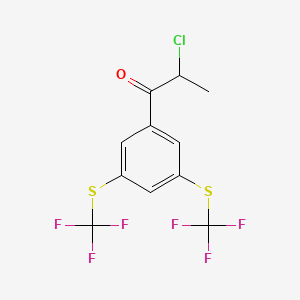
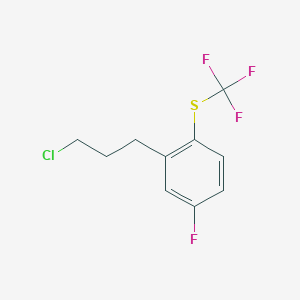

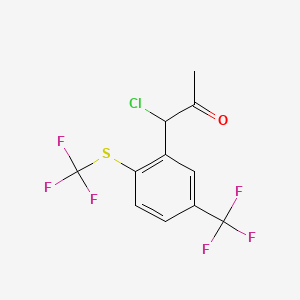
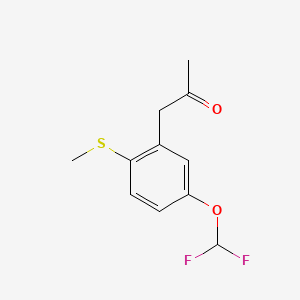
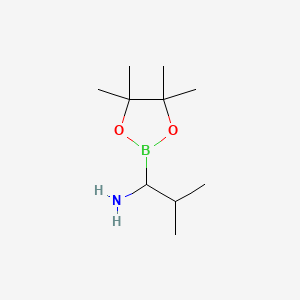
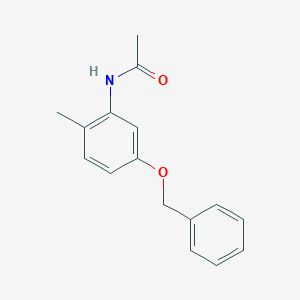

![3,3'-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9'-phenyl-](/img/structure/B14054720.png)
